molecular formula C47H80O17 B150169 Ginsenoside Rd2 CAS No. 83480-64-2

Ginsenoside Rd2

Cat. No.: B150169
CAS No.: 83480-64-2
M. Wt: 917.1 g/mol
InChI Key: ZTQSADJAYQOCDD-FDDSVCGKSA-N
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Mechanism of Action

Target of Action

Ginsenoside Rd2, a type of ginsenoside found in the Panax plant, has been shown to have diverse and powerful pharmacological activities Ginsenosides in general have been reported to interact with a variety of targets, including cancer cells , nerve cells , and tyrosinase, an enzyme involved in melanin production .

Mode of Action

It has been suggested that ginsenosides, including rd2, can bind to specific sites on their target proteins, leading to changes in the protein’s activity . For example, in the case of tyrosinase, ginsenosides have been shown to inhibit the enzyme’s activity, thereby reducing melanin production .

Biochemical Pathways

This compound is involved in several biochemical pathways. It is a secondary metabolic derivative of major ginsenosides and is more readily absorbed into the bloodstream, functioning as an active substance . The biosynthesis of ginsenosides involves key enzymes, especially glycosyltransferases (GTs) . The construction of microbial chassis for the production of rare ginsenosides, mainly in Saccharomyces cerevisiae, has been presented .

Pharmacokinetics

It is known that ginsenosides exhibit species differences in pharmacokinetics and metabolic pathways . Ginsenosides are often transformed into more bioactive forms through enzymolysis, which can enhance their physiological activity . More research is needed to fully understand the ADME properties of this compound.

Result of Action

This compound has been shown to have a variety of effects at the molecular and cellular levels. For instance, it has been found to decrease tyrosinase activity, melanin content, and microphthalmia-associated transcription factor (MITF) expression level . These effects suggest that this compound could have potential applications in the field of functional foods and health supplements, particularly for its anti-melanogenic effect .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the enzymolysis process used to enhance the physiological activity of ginsenosides can be affected by factors such as enzyme concentration, temperature, and pH . Additionally, the absorption and bioavailability of this compound may be influenced by factors such as the individual’s diet and gut microbiota .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ginsenoside Rd2 can be synthesized through enzymatic transformation methods. Specific glycosidases, such as β-glucosidase and α-l-rhamnosidase, are used to hydrolyze the glycosidic bonds in precursor ginsenosides like Ginsenoside Rb1 and Ginsenoside Rd . The enzymatic reactions typically occur under mild conditions, such as pH 5-7 and temperatures ranging from 30-40°C .

Industrial Production Methods: Industrial production of this compound involves the extraction of ginsenosides from ginseng roots, followed by biotransformation using microbial cultures or purified enzymes. The process includes steps like extraction, purification, and enzymatic conversion to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Ginsenoside Rd2 undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include deglycosylated derivatives and oxidized forms of this compound, which often exhibit enhanced biological activities .

Scientific Research Applications

Ginsenoside Rd2 has a wide range of scientific research applications:

Comparison with Similar Compounds

  • Ginsenoside Rb1
  • Ginsenoside Rd
  • Ginsenoside Rg3
  • Ginsenoside Rh2

Comparison: Ginsenoside Rd2 is unique due to its specific glycosidic structure, which influences its bioavailability and pharmacological profile. Compared to other ginsenosides, this compound exhibits stronger anti-inflammatory and neuroprotective effects, making it a valuable compound for therapeutic applications .

Properties

IUPAC Name

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H80O17/c1-22(2)10-9-14-47(8,64-42-39(58)36(55)34(53)27(62-42)21-60-40-37(56)32(51)25(50)20-59-40)23-11-16-46(7)31(23)24(49)18-29-44(5)15-13-30(43(3,4)28(44)12-17-45(29,46)6)63-41-38(57)35(54)33(52)26(19-48)61-41/h10,23-42,48-58H,9,11-21H2,1-8H3/t23-,24+,25-,26+,27+,28-,29+,30-,31-,32-,33+,34+,35-,36-,37+,38+,39+,40-,41-,42-,44-,45+,46+,47-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTQSADJAYQOCDD-FDDSVCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)C)C)O)C)OC6C(C(C(C(O6)COC7C(C(C(CO7)O)O)O)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C)O)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO[C@H]7[C@@H]([C@H]([C@H](CO7)O)O)O)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H80O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401317046
Record name Ginsenoside Rd2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401317046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

917.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83480-64-2
Record name Ginsenoside Rd2
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83480-64-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ginsenoside Rd2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401317046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: Can you describe the occurrence of ginsenoside Rd2 in Panax notoginseng?

A1: this compound is considered a minor ginsenoside and can be found in various parts of the Panax notoginseng plant. Notably, it has been identified in the leaves [, , , , , ], flowers [, , ], and even the stems [] of this species.

Q2: How is this compound produced in Panax notoginseng?

A2: While this compound exists naturally in Panax notoginseng, research suggests it can also be produced through the biotransformation of other ginsenosides. This process, often facilitated by enzymes from fungi or bacteria, involves the selective cleavage of specific sugar moieties. For instance, studies have shown that ginsenoside Rd can be converted to this compound through the action of enzymes present in Panax notoginseng flowers [, ]. Similarly, fungi like Cladosporium xylophilum can transform the major ginsenoside Rb2 into this compound [].

Q3: What extraction methods are typically used to isolate this compound?

A3: Researchers have successfully isolated this compound from Panax notoginseng using several techniques. These include traditional extraction methods employing solvents like methanol [, , , , ] and water [, , ], as well as more sophisticated techniques like counter-current chromatography []. Interestingly, the choice of extraction solvent can significantly influence the ginsenoside profile [, ].

Q4: Are there any analytical methods available to specifically detect and quantify this compound?

A4: Yes, high-performance liquid chromatography (HPLC) coupled with various detectors is widely used to analyze this compound. For instance, HPLC combined with ultraviolet detection has been successfully employed to quantify this compound in Panax notoginseng extracts []. Additionally, more advanced techniques like online two-dimensional liquid chromatography coupled with mass spectrometry have been developed for a comprehensive analysis of this compound and other related compounds in complex plant matrices [].

Q5: What is known about the biological activity of this compound?

A5: While research on this compound is ongoing, studies suggest potential bioactivity, especially compared to major ginsenosides []. One study found that this compound, among other ginsenosides, could impact cell-to-cell communication by influencing gap junctions []. These findings highlight the need for further investigation into the specific mechanisms of action and potential therapeutic applications of this compound.

Q6: Does the gut microbiota play a role in the metabolism of this compound?

A6: Yes, the gut microbiota appears to play a significant role in metabolizing this compound. In a study using gut microbiota from insomniac patients, this compound was identified as an intermediate metabolite during the breakdown of saponins extracted from Panax notoginseng leaves []. This suggests that the gut microbiota may contribute to the conversion of this compound into other bioactive compounds, potentially influencing its overall effects.

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